

# Triglochinin CAS number and chemical properties

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## Compound of Interest

Compound Name: Triglochinin

Cat. No.: B3061025

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## Triglochinin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cyanogenic glucoside **Triglochinin**, covering its chemical properties, biosynthetic pathway, and detailed experimental protocols for its extraction, analysis, and biological evaluation.

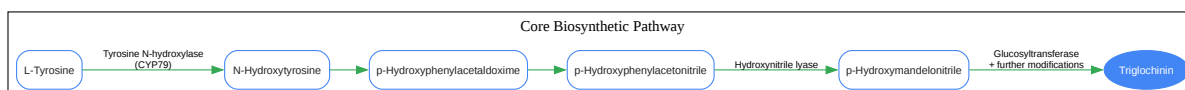
## Core Chemical Properties

**Triglochinin** is a cyanogenic glucoside found in a variety of plant species, notably in the seaside arrowgrass, *Triglochin maritima*.<sup>[1]</sup> Its chemical structure and properties are crucial for its isolation, identification, and the understanding of its biological activity.

Property	Value	Source
CAS Number	28876-11-1	N/A
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>10</sub>	N/A
Molecular Weight	359.29 g/mol	N/A
Melting Point	Not reported	N/A
Boiling Point	Not reported	N/A
Solubility	Soluble in water	N/A
Appearance	White crystalline solid (when purified)	N/A

## Biosynthesis of Triglochinin

The biosynthesis of **Triglochinin** originates from the amino acid L-tyrosine. The pathway involves a series of enzymatic conversions, with cytochrome P450 enzymes playing a critical role in the initial steps. The key intermediate, p-hydroxymandelonitrile, is formed, which then undergoes further modifications to yield **Triglochinin**. While sharing early precursors with other cyanogenic glycosides like taxiphyllin, evidence suggests that the final steps of their biosynthesis proceed via independent pathways.



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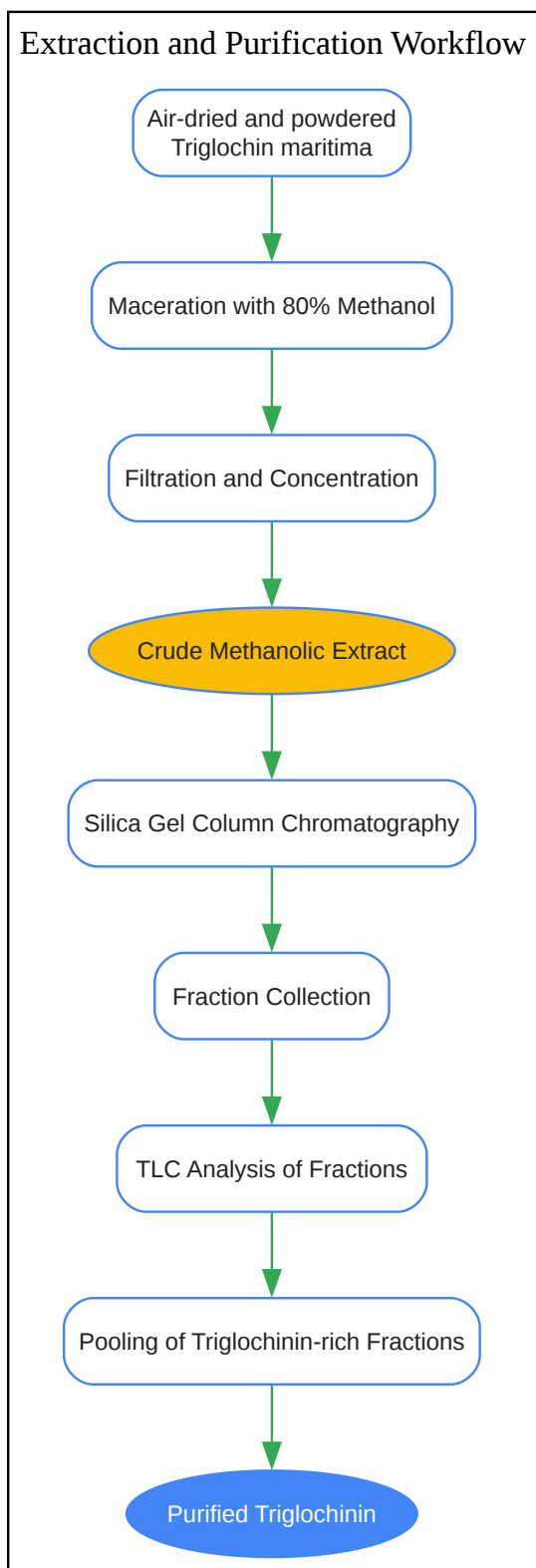
Biosynthesis of **Triglochinin** from L-Tyrosine.

## Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of **Triglochinin**. These protocols are synthesized from established methods for the analysis of cyanogenic glycosides and phytochemicals from plant sources.

## Extraction and Purification of Triglochinin from Triglochin maritima

This protocol outlines the steps for the extraction and subsequent purification of **Triglochinin** from the aerial parts of Triglochin maritima.[\[2\]](#)



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Workflow for **Triglochinin** extraction and purification.

#### Methodology:

- **Plant Material Preparation:** Collect fresh aerial parts of *Triglochin maritima* and air-dry them in the shade. Once fully dried, grind the material into a fine powder.
- **Extraction:** Macerate the powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.
- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
- **Column Chromatography:**
  - **Stationary Phase:** Silica gel (60-120 mesh).
  - **Column Preparation:** Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
  - **Sample Loading:** Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
  - **Elution:** Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- **Fraction Collection and Analysis:** Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (8:2 v/v) solvent system. Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
- **Purification:** Pool the fractions containing the pure compound, as identified by TLC, and concentrate them to yield purified **Triglochinin**.

## Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a method for the quantitative determination of **Triglochinin** in plant extracts.<sup>[3][4][5][6][7]</sup>

#### Instrumentation and Conditions:

Parameter	Specification
HPLC System	A standard HPLC system with a UV detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A gradient of acetonitrile and water (both containing 0.1% formic acid)
Flow Rate	1.0 mL/min
Detection Wavelength	215 nm
Injection Volume	20 µL
Column Temperature	25°C

#### Methodology:

- **Standard Preparation:** Prepare a stock solution of accurately weighed purified **Triglochinin** in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.
- **Sample Preparation:** Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
- **Quantification:** Identify the **Triglochinin** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of **Triglochinin** in the sample by using the calibration curve generated from the standard solutions.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

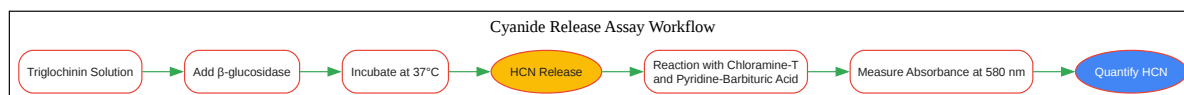
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated **Triglochinin**.<sup>[8][9][10][11][12]</sup>

Methodology:

- Sample Preparation: Dissolve a small amount of purified **Triglochinin** (typically 1-5 mg) in a suitable deuterated solvent (e.g., D<sub>2</sub>O or Methanol-d<sub>4</sub>).
- NMR Experiments: Acquire a series of NMR spectra, including:
  - <sup>1</sup>H NMR: To determine the number and types of protons.
  - <sup>13</sup>C NMR: To determine the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete molecular structure.
- Data Analysis: Interpret the NMR spectra to assign all proton and carbon signals and confirm the structure of **Triglochinin** by comparing the data with published literature values.

## Biological Activity Assay: Cyanide Release Assay

This assay determines the cyanogenic potential of **Triglochinin** by measuring the amount of hydrogen cyanide (HCN) released upon enzymatic hydrolysis.<sup>[13][14][15][16][17]</sup>



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Workflow for the cyanide release assay.

Methodology:

- **Reaction Setup:** In a sealed vial, add a known concentration of **Triglochinin** solution in a suitable buffer (e.g., phosphate buffer, pH 6.0).
- **Enzymatic Hydrolysis:** Initiate the reaction by adding a solution of  $\beta$ -glucosidase.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic release of HCN.
- **HCN Trapping and Colorimetric Reaction:** Trap the released HCN in a sodium hydroxide solution. React the trapped cyanide with chloramine-T followed by the addition of a pyridine-barbituric acid reagent to form a colored complex.
- **Quantification:** Measure the absorbance of the colored solution using a spectrophotometer at approximately 580 nm. Determine the amount of released HCN by comparing the absorbance to a standard curve prepared with known concentrations of potassium cyanide.

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